4-((3-Bromophenyl)amino)quinazoline-6,7-diol
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Overview
Description
The compound “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is a novel quinazoline derivative. It has been found to exhibit significant cytotoxic activity against human glioblastoma cell lines .
Synthesis Analysis
The synthesis of quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” often involves aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is complex, with a quinazoline core and a bromophenyl group attached. The compound’s molecular formula is C14H10BrN3O2 .Chemical Reactions Analysis
Quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” can undergo a variety of chemical reactions. These include reactions with carbonyl and carbonyl compounds, allylation, benzylation, and some special alkylation .Scientific Research Applications
Tyrosine Kinase Inhibition
A notable application of this compound is in the inhibition of tyrosine kinase activity associated with the epidermal growth factor receptor (EGFR). The compound is part of a series that shows potent inhibitory effects on EGFR tyrosine kinase, which is significant for cancer research and therapy. Specifically, the introduction of small lipophilic electron-withdrawing groups, such as bromine, at the 3-position of the phenyl ring enhances the compound's potency. The presence of electron-donating groups like NH2 or OMe at the 6- or 7-position further increases activity, suggesting a high electron density near the quinazoline ring's 8-position is crucial for effectiveness (Rewcastle et al., 1995).
Advanced Derivatives for Enhanced Activity
Further research led to the synthesis of fused tricyclic quinazoline analogs, maintaining the core structure while enhancing the compound's inhibitory effect on EGFR. These analogs exhibit significant potential in cancer treatment, particularly due to their high potency and selectivity in inhibiting EGFR-mediated signal transmission, crucial for tumor growth and proliferation (Rewcastle et al., 1996).
Synthesis and Optimization
Another aspect of research on this compound involves optimizing synthesis methods for related quinazoline derivatives. Studies have focused on improving yields and developing efficient synthetic procedures, which are vital for producing these compounds at a scale necessary for further pharmacological studies. This research contributes to the broader field of drug development, particularly for drugs targeting proliferative diseases like cancer (Őrfi et al., 2004).
Antitumor Activity and EGFR-HER-2 Inhibition
The compound and its derivatives have been investigated as potential inhibitors of not only EGFR but also human epidermal growth factor receptor 2 (HER-2) tyrosine kinases. These studies have shown that certain modifications, like the addition of Michael acceptors at the C-6 position, can lead to irreversible inhibition of these receptors, offering a promising approach for cancer therapy due to the compounds' enhanced biological properties and potential for oral activity in tumor models (Tsou et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4-(3-bromoanilino)quinazoline-6,7-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCXMIIVHUIPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416142 |
Source
|
Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Bromophenyl)amino)quinazoline-6,7-diol | |
CAS RN |
169205-86-1 |
Source
|
Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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